molecular formula C12H21ClN2O2S B1521196 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride CAS No. 1193389-59-1

4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride

Cat. No. B1521196
M. Wt: 292.83 g/mol
InChI Key: OMZMWFQEOQCULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride” is a chemical compound. Based on its name, it likely contains a benzene ring with an aminoethyl (NH2-CH2-) group and a diethylsulfonamide (SO2-N(C2H5)2) group attached to it. The “hydrochloride” indicates that it’s a salt formed with hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like solubility, melting point, boiling point, etc., are determined experimentally. Without specific data on this compound, it’s not possible to provide these details .

Scientific Research Applications

Sulfonamide-Based Medicinal Chemistry

Sulfonamides, including derivatives of 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, have played a significant role in medicinal chemistry due to their broad bioactive spectrum. These compounds have seen extensive application across various domains of medicinal research, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents. Their utility extends further into research on neurological diseases and diuretic drugs. The chemical structural modifications of classical antibacterial aminobenzenesulfonamide have led to the development of these derivatives with significant medicinal value and low toxicity, highlighting the potential for designing new drug molecules within this class (He Shichao et al., 2016).

Patent Review on Sulfonamides (2008 – 2012)

The primary sulfonamide moiety, integral to 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, is found in numerous clinically used drugs. These include diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have showcased novel drugs incorporating this group, with significant activity against tumors, highlighting the ongoing research and development in sulfonamide chemistry for therapeutic applications (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Diuretics and Carbonic Anhydrase Inhibitory Action

Sulfonamide derivatives are key components in the formulation of diuretics with carbonic anhydrase inhibitory action. These compounds, including variants of 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, have been utilized in managing conditions related to obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide CA inhibitors with other therapeutic agents has shown enhanced therapeutic activity, demonstrating the versatility and clinical importance of sulfonamides in contemporary medical practice (F. Carta & C. Supuran, 2013).

From Antibacterial to Antitumor Agents

The development of sulfonamides, such as 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, into antibacterial and antitumor agents underscores the adaptability of this chemical class in addressing a range of health issues. The review emphasizes the significance of the sulfonamide subunit in the planning and synthesis of bioactive substances, highlighting its potential in antitumor research (Helloana Azevedo-Barbosa et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound are usually provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, reactivity, and safe handling procedures .

properties

IUPAC Name

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S.ClH/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13;/h6-10H,4-5,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZMWFQEOQCULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride
Reactant of Route 2
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.